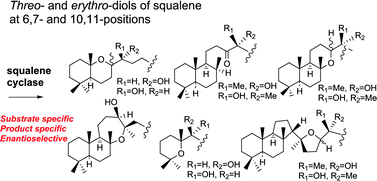Enzymatic cyclizations of squalene analogs with threo- and erythro-diols at the 6,7- or 10,11-positions by recombinant squalene cyclase. Trapping of carbocation intermediates and mechanistic insights into the product and substrate specificities†
Organic & Biomolecular Chemistry Pub Date: 2005-07-27 DOI: 10.1039/B506590A
Abstract
In order to trap the carbocation intermediates formed during the squalene cyclization cascade,


Recommended Literature
- [1] Front cover
- [2] A ZIF-67 derived Co3O4 dodecahedron shaped microparticle electrode based extended gate field-effect transistor for non-enzymatic glucose detection towards the diagnosis of diabetes mellitus†
- [3] Do ion tethered functional groups affect IL solvent properties? The case of sulfoxides and sulfones†
- [4] Back cover
- [5] A phase-transfer catalyst-based nanoreactor for accelerated hydrogen sulfide bio-imaging†
- [6] Synthesis and formation mechanism of twinned SiC nanowires made by a catalyst-free thermal chemical vapour deposition method
- [7] Water uptake of poly(2-N-alkyl-2-oxazoline)s: influence of crystallinity and hydrogen-bonding on the mechanical properties
- [8] Incorporation of core–shell particles into methacrylate based composites for improvement of the mechanical properties†
- [9] Tuning the liquid-phase exfoliation of arsenic nanosheets by interaction with various solvents†
- [10] Dose-dependent effects of xylooligosaccharides on glycemic regulation with L. rhamnosus CCFM1060 in diabetic mice†










